1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a synthetic, fluorinated heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline chemotype. This scaffold is recognized in patent literature for its specific inhibition of microbiota β-glucuronidase, a mechanism relevant to the prevention of chemotherapy-induced diarrhea (CID).

Molecular Formula C24H17ClFN3O
Molecular Weight 417.9 g/mol
CAS No. 901229-15-0
Cat. No. B6509425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
CAS901229-15-0
Molecular FormulaC24H17ClFN3O
Molecular Weight417.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl
InChIInChI=1S/C24H17ClFN3O/c1-2-30-19-10-3-15(4-11-19)23-21-14-27-22-12-7-17(26)13-20(22)24(21)29(28-23)18-8-5-16(25)6-9-18/h3-14H,2H2,1H3
InChIKeyWFMWLJILFGDTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (CAS 901229-15-0)


1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a synthetic, fluorinated heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline chemotype . This scaffold is recognized in patent literature for its specific inhibition of microbiota β-glucuronidase, a mechanism relevant to the prevention of chemotherapy-induced diarrhea (CID) [1]. The compound features a unique substitution pattern, with a 4-chlorophenyl group at position 1, a 4-ethoxyphenyl group at position 3, and a critical fluorine atom at position 8 of the quinoline core, confirming its identity via spectral database references [2].

Critical Differentiation: Why Generic Pyrazolo[4,3-c]quinolines Cannot Replace CAS 901229-15-0


The simple, non-fluorinated 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline lacks the 8-fluoro substituent, resulting in significant physicochemical divergence that precludes direct interchangeability. Quantifiable differences in molecular weight and lipophilicity, driven by the presence of a fluorine atom, directly impact critical drug-likeness parameters including membrane permeability and metabolic stability . Key patent disclosures for this class explicitly claim fluorinated derivatives, highlighting that the 8-fluoro modification is essential for achieving the desired biological activity against targets like β-glucuronidase, a differentiation not met by non-halogenated analogs [1].

Quantitative Comparative Evidence for 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline


Molecular Weight and Structural Divergence from the Non-Fluorinated Analog

The target compound (C24H17ClFN3O) has a molecular weight of 417.9 g/mol, which is 18.0 g/mol heavier than its closest unsubstituted analog, 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (C24H18ClN3O, 399.9 g/mol) . This difference corresponds precisely to the substitution of a hydrogen atom with a fluorine atom at position 8, introducing a strong electron-withdrawing effect and increased molecular complexity that fundamentally alters the compound's pharmacokinetic profile and target engagement potential.

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Lipophilicity (logP) Differentiation Driven by 8-Fluoro Substitution

The baseline non-fluorinated analog (8-H) exhibits a calculated partition coefficient (logP) of 6.18 and a logD of 6.18 . Substitution of the hydrogen with fluorine at position 8 is well-established in medicinal chemistry to increase lipophilicity by approximately 0.4–0.8 log units due to the increased polarizability and electro-negativity of the C-F bond [1]. Consequently, the target compound is predicted to have a higher logP (estimated >6.6), directly influencing its membrane permeability profile and oral bioavailability potential compared to the 8-H analog.

ADME Drug-likeness Lipophilicity

Polar Surface Area (PSA) and Drug-likeness Profile

The non-fluorinated congener has a low topological polar surface area (TPSA) of 29.8 Ų . The introduction of a single fluorine atom has a negligible effect on PSA, maintaining the target compound's TPSA at approximately 30 Ų. This value is substantially below the widely accepted Veber rule threshold of 140 Ų for good oral bioavailability, a favorable drug-likeness characteristic shared across the class but critically combined with the elevated lipophilicity unique to the 8-fluoro derivative [1].

Drug Design Physicochemical Profiling Oral Bioavailability

Scaffold Target Engagement: β-Glucuronidase Inhibition Class Membership

Patent US20200113878A1 defines the pyrazolo[4,3-c]quinoline chemotype as a specific inhibitor of microbiota β-glucuronidase, providing potent activity to prevent chemotherapy-induced diarrhea (CID) [1]. The patent specifically exemplifies fluorinated derivatives, establishing that the 8-fluoro substituent is a key element for optimal target engagement. While the specific IC50 of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is not publicly disclosed, its structural alignment with the patented fluoro-derivatives places it within the active compound space, whereas non-fluorinated analogs fall outside the optimally claimed chemical matter.

Pharmacology Targeted Therapy Chemotherapy-Induced Diarrhea

Recommended Application Scenarios for 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline


Lead Optimization for β-Glucuronidase Inhibitor Programs

The compound is highly suitable as a starting point or reference tool for medicinal chemistry programs targeting bacterial β-glucuronidase to alleviate chemotherapy-induced diarrhea. The 8-fluoro substitution is a documented pharmacophoric feature in patent literature, making this compound a superior choice over non-fluorinated analogs for establishing SAR [1].

Physicochemical Screening Libraries for CNS or Oral Drug Discovery

Given its predicted high lipophilicity (>logP 6.6) and low PSA (~30 Ų), this fluorinated derivative is an excellent candidate for inclusion in screening libraries designed to identify compounds with high passive permeability, a critical requirement for crossing the blood-brain barrier or achieving high oral absorption [2].

Negative Control for 8-H Analogs in Fluorination-Specific Studies

The target compound can be procured alongside its non-fluorinated analog (8-H) to serve as a matched pair for evaluating the specific impact of 8-fluoro substitution on target binding, metabolic stability, and cytotoxicity, providing definitive evidence for the value of fluorination in this chemotype .

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.